

Cross-reactivity and selectivity profiling of 1-(4-Methoxypyridin-2-yl)piperazine

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Compound of Interest

1-(4-Methoxypyridin-2yl)piperazine

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Navigating the Selectivity Landscape of Arylpiperazines: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity profile of a compound is paramount. While specific experimental data for **1-(4-Methoxypyridin-2-yl)piperazine** is not extensively available in public literature, the broader class of arylpiperazines, to which it belongs, has been the subject of extensive pharmacological investigation. This guide provides a comparative analysis of the selectivity profiles of representative arylpiperazine compounds, offering insights into the structural determinants of their interactions with various G-protein coupled receptors (GPCRs).

Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly aminergic GPCRs such as serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1][2] The modular nature of the arylpiperazine structure allows for systematic modifications that can fine-tune a compound's affinity and selectivity for these receptors.[1] This guide will explore these structure-activity relationships through a comparison of publicly available data for several key arylpiperazine analogs.

Comparative Selectivity Profiles of Representative Arylpiperazines



The following table summarizes the binding affinities (Ki, in nM) of several well-characterized arylpiperazine compounds for a panel of aminergic GPCRs. Lower Ki values indicate higher binding affinity. This data illustrates how substitutions on the aryl ring and the piperazine moiety influence receptor selectivity.

Compound	5-HT1A (Ki, nM)	5-HT2A (Ki, nM)	α1- adrenergic (Ki, nM)	D2 (Ki, nM)	Reference(s
1-(2- Methoxyphen yl)piperazine (1-OMPP)	2.6 - 27	13 - 158	0.8 - 10	>10,000	[3][4][5]
1-(2- Pyrimidinyl)pi perazine (1- PP)	130	100	250	1,000	-
4-[4-(1- Adamantanec arboxamido)b utyl]-1-(2- methoxyphen yl)piperazine	0.4	-	64	-	[5]
2-[[4-(o-methoxyphen yl)piperazin- 1- yl]methyl]-1,3 - dioxoperhydr oimidazo[1,5-alpha]pyridin e	31.7	>1000	>1000	>10,000	[6]
Naftopidil	-	-	-	-	[7][8]



Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

The data clearly demonstrates that even subtle structural modifications can significantly alter the selectivity profile. For instance, the addition of a bulky adamantane-carboxamido group to 1-(2-methoxyphenyl)piperazine results in a compound with very high affinity and improved selectivity for the 5-HT1A receptor over the α 1-adrenergic receptor.[5] In contrast, another derivative shows high selectivity for the 5-HT1A receptor with minimal affinity for 5-HT2A, α 1, and D2 receptors.[6]

Experimental Protocols

The binding affinity data presented in this guide is typically generated using in vitro radioligand binding assays. These assays are a cornerstone of selectivity profiling and provide quantitative measures of a compound's interaction with a specific receptor.

General Radioligand Binding Assay Protocol

A standard radioligand binding assay involves the following steps:

- Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells) or from native tissue homogenates.
- Incubation: The prepared membranes are incubated with a specific radioligand (a radioactively labeled compound with high affinity and selectivity for the target receptor) and varying concentrations of the test compound.[9][10]
- Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[9]
- Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.



The specific radioligands and incubation conditions vary depending on the receptor being studied. For example, [3H]8-OH-DPAT is commonly used for 5-HT1A receptors, [3H]ketanserin for 5-HT2A receptors, [3H]prazosin for α 1-adrenergic receptors, and [3H]spiperone for D2 receptors.

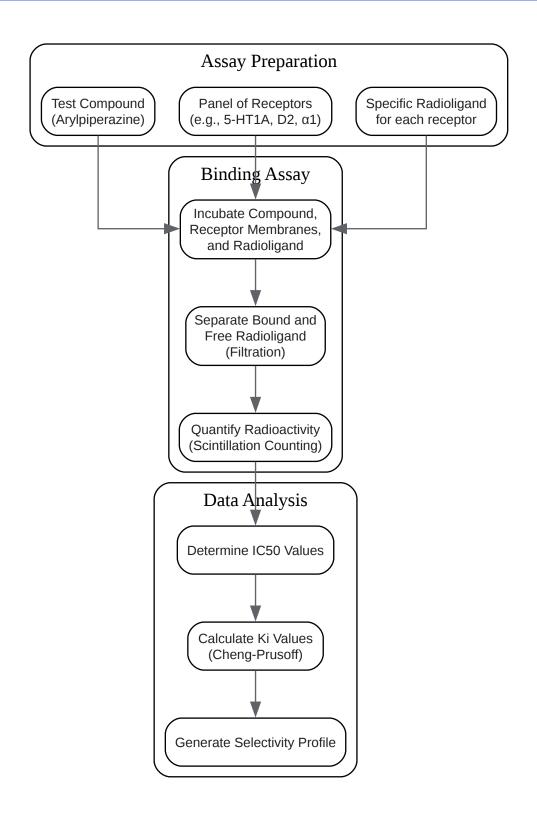
Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and the experimental workflow for selectivity profiling.









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